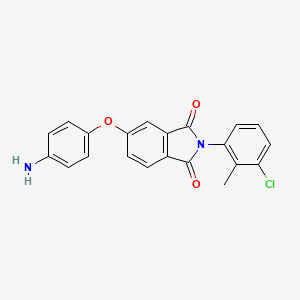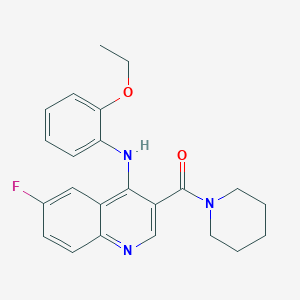
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
カタログ番号:
B3006815
CAS番号:
1351794-63-2
分子量:
393.462
InChIキー:
HRNUNHSMWHIARJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiproliferative Activity and Structural Analysis
- The compound (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been explored for its antiproliferative activities. Structural characterization using various spectroscopic techniques like IR, NMR, and X-ray diffraction studies have been conducted. These studies confirm the molecule's stability and potential in biological applications, particularly in antiproliferative contexts (Benaka Prasad et al., 2018).
Neuroprotective Effects
- Derivatives of this compound have been synthesized and evaluated for their neuroprotective activities. The compounds showed potential effects against glutamate-induced cell death, indicating their relevance in neuroprotection and potential use in anti-ischemic stroke agents (Zhong et al., 2020).
5-HT1A Receptor Agonists
- Research into the analogues of this compound has been conducted to improve oral bioavailability and efficacy in 5-HT1A receptor agonists. These compounds have shown potential in treating depression, highlighting their significance in psychiatric medication development (Vacher et al., 1999).
Antitumor Activity
- Synthesis of related compounds with a focus on their antitumor activities has been conducted. These compounds have demonstrated inhibition of cancer cell proliferation, which is crucial for developing new anticancer therapies (Tang & Fu, 2018).
Tubulin Polymerization Inhibitors
- Certain derivatives have been found to be potent inhibitors of tubulin polymerization, a mechanism important in the treatment of various cancers. Their ability to induce apoptosis in cancer cells is of particular interest in oncology research (Srikanth et al., 2016).
Radiopharmaceutical Applications
- The compound has been explored for its potential in radiopharmaceutical applications, such as imaging the serotonin 5-HT2A receptor and vesicular acetylcholine transporter. This is pivotal for studying neurological disorders and developing new diagnostic tools (Blanckaert et al., 2005).
将来の方向性
特性
IUPAC Name |
[4-(2-ethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-2-29-21-9-5-4-8-20(21)26-22-17-14-16(24)10-11-19(17)25-15-18(22)23(28)27-12-6-3-7-13-27/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUNHSMWHIARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothio...
Cat. No.: B3006732
CAS No.: 1207060-07-8
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde
Cat. No.: B3006734
CAS No.: 329222-68-6
3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline
Cat. No.: B3006735
CAS No.: 328541-34-0
N-methyl-N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)...
Cat. No.: B3006736
CAS No.: 1798543-19-7
顧客に最も人気
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Cat. No.: B3006744
CAS No.: 198210-17-2; 847862-26-4
![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)
![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)

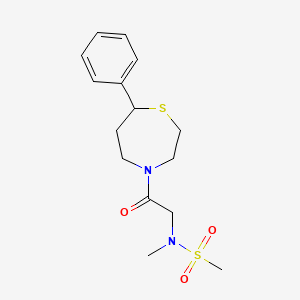
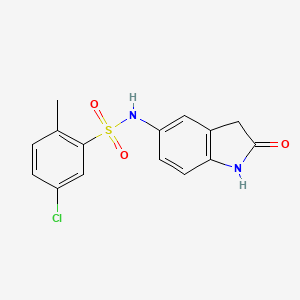
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
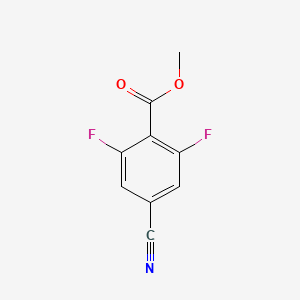
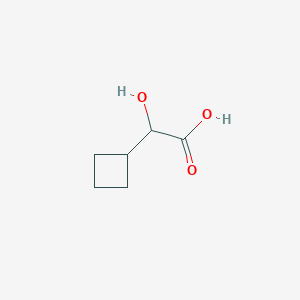
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)
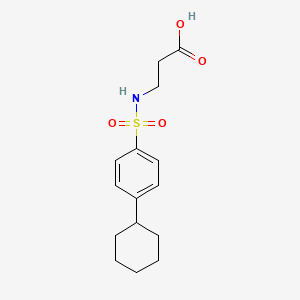
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)

